N'-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea is a chemical compound that has garnered attention in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound is noted for its potential applications in cancer treatment due to its interaction with specific biological targets.
N'-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea is classified as an organic compound, specifically a urea derivative with a substituted pyrazole moiety. It is part of a broader class of compounds that exhibit biological activity, particularly as inhibitors of aurora kinases, which are critical in cell division and have been implicated in cancer progression .
The synthesis of N'-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds.
The molecular structure of N'-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea features:
This structural configuration is crucial for its biological activity.
The molecular formula for this compound is CHBrNO, with a molecular weight of approximately 308.19 g/mol. The compound's structural representation can be analyzed using software tools for molecular modeling to predict its interactions with biological targets.
N'-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea can participate in various chemical reactions:
These reactions are typically studied under controlled laboratory conditions to optimize yields and minimize by-products. Kinetics and mechanisms can be explored through spectroscopic methods.
The mechanism of action for N'-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea primarily involves its role as an inhibitor of aurora kinases. These kinases are essential for proper cell cycle regulation:
Studies have shown that compounds with similar structures exhibit significant antitumor activity in preclinical models, supporting the potential therapeutic applications of N'-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea.
The physical properties include:
Chemical properties include:
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and phase transitions.
N'-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea has potential applications in:
The synthesis of 4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)aniline stands as the foundational step in accessing the target compound. This intermediate is typically constructed via Suzuki-Miyaura cross-coupling between 4-bromo-1-ethyl-3-iodopyrazole and 4-aminophenylboronic acid. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) enable this transformation at 80–90°C in dimethoxyethane/water (3:1), achieving yields of 72–78% after column purification [8]. Alternatively, reductive methods involve catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) of the pre-formed 4-(4-nitro-phenyl)-1-ethyl-4-bromopyrazole intermediate. This route proceeds quantitatively in ethanol at 25°C but necessitates rigorous exclusion of oxygen to prevent dehalogenation side reactions . Microwave-assisted protocols (150°C, 15 minutes) using Pd(OAc)₂/XPhos catalytic systems further enhance efficiency, reducing reaction times by 85% while maintaining yields >70% [8].
Table 1: Comparative Analysis of Intermediate Synthesis Routes
Method | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 80–90 | 12 | 72–78 | Functional group tolerance |
Catalytic Hydrogenation | Pd/C, H₂ | 25 | 6 | 95 | No base requirement |
Microwave-Assisted | Pd(OAc)₂/XPhos, K₂CO₃ | 150 (microwave) | 0.25 | 70–75 | Rapid reaction kinetics |
Critical challenges include bromine displacement during coupling and competitive reduction of the nitro group versus the pyrazole bromine. These are mitigated through ligand selection (bulky phosphines) and controlled hydrogen pressure [8].
Urea linkage installation employs copper-catalyzed Chan-Lam coupling between 4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)aniline and N,N-dimethylurea. The optimized system utilizes copper(II) acetate (1.5 equivalents) and N,N′-dimethylurea (2.0 equivalents) as a synergistic ligand/base in dichloromethane at 25°C under oxygen atmosphere [3]. This catalytic manifold achieves 82–86% yield within 18 hours by facilitating transmetalation and reductive elimination. Key innovations include:
Table 2: Urea Bond Formation Optimization Parameters
Variation | Catalyst/Loading | Ligand | Oxidant | Yield (%) |
---|---|---|---|---|
Standard Conditions | Cu(OAc)₂ (1.5 eq) | N,N′-Dimethylurea | O₂ | 82–86 |
Reduced Copper | Cu(OAc)₂ (0.05 eq) | N,N′-Dimethylurea | O₂ | 78 |
Ligand-Free | Cu(OAc)₂ (1.5 eq) | None | O₂ | 42 |
Alternative Oxidant | Cu(OAc)₂ (1.5 eq) | N,N′-Dimethylurea | TBHP | 65 |
The [Cu₂(OAc)₄(N,N′-dimethylurea)₂] complex—characterized via X-ray crystallography—serves as the active species, enabling turnover frequencies of 12 h⁻¹ [3].
Regiocontrol during 1-ethylpyrazole synthesis presents significant synthetic hurdles. Alkylation of 4-bromo-1H-pyrazol-3-amine with ethyl iodide/bromide favors N¹-alkylation under kinetic control (K₂CO₃, DMF, 0°C → 25°C, 4 hours), but competes with N²-ethylation (15–22% byproduct) under prolonged heating or elevated temperatures [8]. Key strategies to enhance N¹-selectivity (>30:1) include:
NMR spectroscopy (NOESY, HMBC) unequivocally distinguishes isomers: N¹-ethyl derivatives exhibit cross-peaks between ethyl-CH₃ and pyrazole-C⁴ hydrogens (δ 3.40–6.80 ppm), while N²-ethyl analogs show coupling between ethyl-CH₃ and the pyrazole-NH (δ 3.48–148.76 ppm) . Computational modeling confirms higher stability (ΔG = 2.3 kcal/mol) of the N¹-regioisomer due to reduced steric congestion between ethyl and C⁴-bromine substituents .
Solvent polarity and temperature critically govern reaction efficiency across synthetic stages. For Suzuki coupling (intermediate synthesis), dimethoxyethane/water (3:1) maximizes yield (78%) by solubilizing both boronic acid and bromopyrazole species. Pure aprotic solvents (toluene, DMF) reduce yields to <50% due to boronic acid precipitation [8]. Urea coupling exhibits stark solvent dependence: dichloromethane provides optimal yields (86%), whereas polar solvents like dimethylformamide promote hydrolytic decomposition of the dimethylurea reagent (yields <35%) [3].
Temperature studies reveal:
Table 3: Temperature and Solvent Effects on Key Steps
Reaction Step | Optimal Solvent | Optimal Temp (°C) | Yield (%) | Adverse Condition | Yield Drop (%) |
---|---|---|---|---|---|
Suzuki Coupling | Dimethoxyethane/H₂O (3:1) | 80–90 | 78 | Toluene | 28 (50% yield) |
Pyrazole Ethylation | Dimethylformamide | 0 → 25 | 91 | Dimethylformamide at 80°C | 41 (50% yield) |
Urea Bond Formation | Dichloromethane | 25 | 86 | Dimethylformamide | 51 (35% yield) |
Crystallization | Ethanol/H₂O (4:1) | −20 | 95 recovery | Methanol | 15 (80% recovery) |
These parameters collectively enable a reproducible 62% overall yield from 4-bromo-1-ethylpyrazole to the target urea derivative [3] .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1